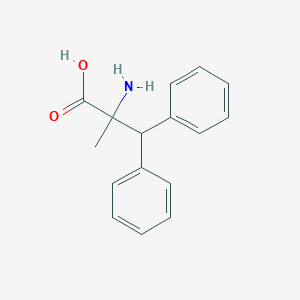![molecular formula C10H21Cl3N4 B13505975 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-aminetrihydrochloride](/img/structure/B13505975.png)
1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-aminetrihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-amine trihydrochloride is a chemical compound that features a pyrazole ring and a piperidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-amine trihydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Alkylation: The pyrazole ring is then alkylated using a suitable alkylating agent to introduce the methyl group at the 1-position.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Coupling Reaction: The pyrazole and piperidine rings are coupled together using a suitable coupling reagent, such as a halomethyl derivative, under basic conditions.
Formation of the Trihydrochloride Salt: The final compound is converted to its trihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-amine trihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and pyrazole nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl halides in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of alkylated or acylated derivatives.
科学的研究の応用
1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-amine trihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anti-cancer drugs.
Pharmacology: The compound is studied for its potential effects on various biological targets, including receptors and enzymes.
Industrial Chemistry: It is used as an intermediate in the synthesis of agrochemicals and other industrially relevant compounds.
作用機序
The mechanism of action of 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-amine trihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and target.
類似化合物との比較
Similar Compounds
1-methyl-1H-pyrazol-4-amine: A related compound with a similar pyrazole ring structure.
4-piperidinemethanol: A compound with a similar piperidine ring structure.
Uniqueness
1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-amine trihydrochloride is unique due to the combination of the pyrazole and piperidine rings, which imparts specific chemical and biological properties
特性
分子式 |
C10H21Cl3N4 |
|---|---|
分子量 |
303.7 g/mol |
IUPAC名 |
1-[(1-methylpyrazol-4-yl)methyl]piperidin-4-amine;trihydrochloride |
InChI |
InChI=1S/C10H18N4.3ClH/c1-13-7-9(6-12-13)8-14-4-2-10(11)3-5-14;;;/h6-7,10H,2-5,8,11H2,1H3;3*1H |
InChIキー |
QHZHHEIUADKJDH-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C=N1)CN2CCC(CC2)N.Cl.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl n-[(3s)-1-bromo-2-oxopentan-3-yl]carbamate](/img/structure/B13505901.png)



![Benzyl 6-hydroxy-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13505925.png)
![5-[3-Methyl-4-(propan-2-yl)phenoxy]pentanoic acid](/img/structure/B13505926.png)


![3-Oxabicyclo[3.1.1]heptan-1-ylmethanamine](/img/structure/B13505946.png)




